molecular formula C5H9F2N B1349930 3,3-Difluoropiperidine CAS No. 363179-66-2

3,3-Difluoropiperidine

Cat. No. B1349930
CAS RN: 363179-66-2
M. Wt: 121.13 g/mol
InChI Key: UOGQPXQDNUHUIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,3-Difluoropiperidine is a chemical compound with the molecular formula C5H9F2N . It is used as a building block in the synthesis of various substances, including triazole substituted prolyl difluoropyrrolidines, potential inhibitors of dipeptidyl peptidase-4, and dual leucine zipper kinase (DLK) inhibitors .


Synthesis Analysis

Synthetic strategies toward 4-substituted 3,3-difluoropiperidines have been evaluated. The synthesis of 4-alkoxymethyl- and 4-aryloxymethyl-3,3-difluoropiperidines was achieved via 1,4-addition of ethyl bromodifluoroacetate to 3-substituted acrylonitriles in the presence of copper powder, followed by borane reduction .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of two fluorine atoms and one nitrogen atom in its structure . The InChI representation of the molecule is InChI=1S/C5H9F2N/c6-5(7)2-1-3-8-4-5/h8H,1-4H2 .


Chemical Reactions Analysis

This compound can undergo a variety of chemical reactions. For instance, it has been used in the formation of all-cis-(multi)fluorinated piperidines through a dearomatization–hydrogenation process .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 121.13 g/mol . It has a topological polar surface area of 12 Ų and a complexity of 82.5 . The compound has one hydrogen bond donor and three hydrogen bond acceptors . It has no rotatable bonds . The exact mass and monoisotopic mass of the compound are both 121.07030562 g/mol .

Scientific Research Applications

Synthesis and Chemical Properties

  • New Synthetic Pathways : A novel synthetic pathway towards 3,3-difluoropiperidines has been developed starting from delta-chloro-alpha,alpha-difluoroimines. This method enables the synthesis of valuable 3,3-difluoropiperidines, including the first synthesis of N-protected 3,3-difluoropipecolic acid, a new fluorinated amino acid (Verniest et al., 2008).

  • 4-Substituted 3,3-Difluoropiperidines Synthesis : Techniques for synthesizing 4-substituted 3,3-difluoropiperidines have been explored. The resultant compounds, like N-protected 3,3-difluoroisonipecotic acid and N-protected 3,3-difluoro-4,4-dihydroxypiperidine, are significant for their potential as medicinal chemistry building blocks (Surmont et al., 2010).

  • 3-Alkoxy-4,4-difluoropiperidines Synthesis : The first synthesis of 3-alkoxy-4,4-difluoropiperidines for use in agrochemical or pharmaceutical chemistry has been achieved, highlighting their importance as functionalized building blocks (Surmont et al., 2009).

Medicinal Chemistry and Pharmaceutical Applications

  • Phosphodiesterase Inhibitor Development : A novel methodology for synthesizing 3,3-difluoropiperidines has led to the creation of a potent in vitro phosphodiesterase 2A (PDE2A) inhibitor, showcasing the therapeutic potential of these compounds (Giacoboni et al., 2016).

  • Gamma-Secretase Modulators : Difluoropiperidine acetic acids have been synthesized as modulators of gamma-secretase, with some compounds demonstrating selective lowering of Abeta42 in animal models, indicating their relevance in therapeutic applications (Stanton et al., 2010).

  • Building Blocks in Medicinal Chemistry : Syntheses of 5-amino- and 5-hydroxy-3,3-difluoropiperidines offer valuable building blocks in medicinal chemistry due to their significant functional group variation (Surmont et al., 2010).

Physicochemical Properties and Analytical Techniques

  • Physicochemical Property Studies : The enantioselective synthesis of 3-amino-5-fluoropiperidines and 3-amino-5,5-difluoropiperidines has been developed, revealing how fluorine atoms influence the physicochemical properties like pKa and lipophilicity of these compounds (Orliac et al., 2014).

  • NMR Spectroscopy in Analysis : Nuclear Magnetic Resonance (NMR) spectroscopy has been employed to measure the rates of inversion of 4,4-difluoropiperidine, contributing significantly to the understanding of their structural dynamics (Yousif & Roberts, 1968).

Safety and Hazards

3,3-Difluoropiperidine is classified as a skin irritant (Category 2), eye irritant (Category 2), and may cause respiratory irritation (Category 3) . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of skin contact, it is advised to wash with plenty of soap and water .

properties

IUPAC Name

3,3-difluoropiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9F2N/c6-5(7)2-1-3-8-4-5/h8H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOGQPXQDNUHUIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10374289
Record name 3,3-difluoropiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10374289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

121.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

363179-66-2
Record name 3,3-difluoropiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10374289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,3-Difluoropiperidine
Reactant of Route 2
3,3-Difluoropiperidine
Reactant of Route 3
Reactant of Route 3
3,3-Difluoropiperidine
Reactant of Route 4
3,3-Difluoropiperidine
Reactant of Route 5
Reactant of Route 5
3,3-Difluoropiperidine
Reactant of Route 6
3,3-Difluoropiperidine

Q & A

Q1: What are the common synthetic approaches to access 3,3-difluoropiperidines?

A: Several synthetic routes have been developed, each with its own advantages. One common strategy involves using ethyl bromodifluoroacetate as a starting material. [, ] This approach, often involving a 1,4-addition to acrylonitriles followed by reduction and cyclization steps, allows for the incorporation of various substituents at the 4-position of the piperidine ring. [] Another method utilizes δ-chloro-α,α-difluoroimines, which undergo hydride reduction and intramolecular cyclization to yield the desired 3,3-difluoropiperidines. [] This method highlights the versatility of different starting materials and synthetic pathways for accessing these valuable compounds.

Q2: Why is there significant interest in synthesizing 3,3-difluoropiperidine derivatives, particularly those with substitutions at the 4- and 5-positions?

A: Introducing substituents at the 4- and 5-positions of the this compound scaffold allows for fine-tuning the physicochemical and pharmacological properties of the resulting compounds. [, ] This is crucial in medicinal chemistry for optimizing drug-target interactions, potency, selectivity, and ultimately, therapeutic efficacy. For instance, the synthesis of N-protected 3,3-difluoroisonipecotic acid, a fluorinated gamma-amino acid, highlights the potential of these derivatives as building blocks for peptidomimetics. [] Similarly, the development of a potent phosphodiesterase 2A (PDE2A) inhibitor incorporating a functionalized this compound scaffold showcases the value of this strategy in drug discovery. []

Q3: What makes this compound a useful building block in medicinal chemistry compared to non-fluorinated piperidine?

A: The incorporation of fluorine atoms into organic molecules, particularly in place of hydrogen atoms, can significantly alter their chemical and biological properties. [, ] Fluorine's small size, high electronegativity, and strong carbon-fluorine bond contribute to these changes. Specifically, in this compound, the fluorine atoms can influence:

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.